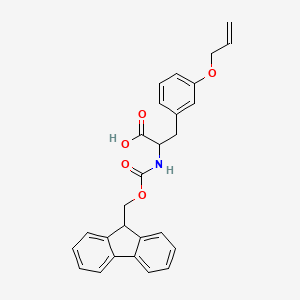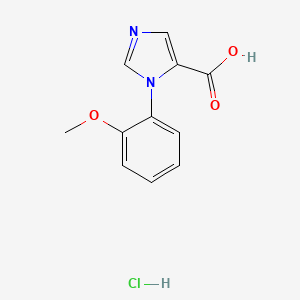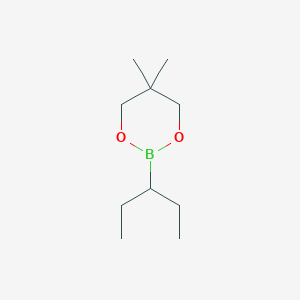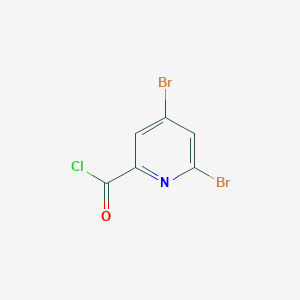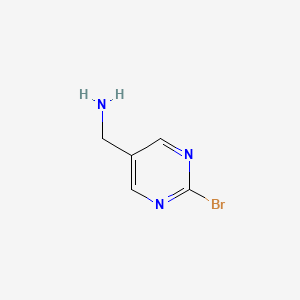
(2-Bromopyrimidin-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromopyrimidin-5-yl)methanamine is a chemical compound with the molecular formula C5H6BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 2-position and an amine group at the 5-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyrimidin-5-yl)methanamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method involves the use of 2-amino-5-bromopyrimidine as a starting material. This compound undergoes diazotization followed by a Sandmeyer reaction or a Matman reaction to introduce the bromine atom . Another method involves the halogenation of 2-hydroxy-5-bromopyrimidine to obtain 2-halogen-5-bromopyrimidine, which is then subjected to substitution reactions to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process typically includes steps such as over-churning, reduction, condensation, substitution, and deprotection .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromopyrimidin-5-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
(2-Bromopyrimidin-5-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (2-Bromopyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromopyrimidine: Similar in structure but with an amino group instead of a methanamine group.
2-Chloro-5-bromopyrimidine: Similar in structure but with a chlorine atom instead of a methanamine group.
Uniqueness
(2-Bromopyrimidin-5-yl)methanamine is unique due to the presence of both a bromine atom and a methanamine group on the pyrimidine ring.
Propriétés
Formule moléculaire |
C5H6BrN3 |
|---|---|
Poids moléculaire |
188.03 g/mol |
Nom IUPAC |
(2-bromopyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C5H6BrN3/c6-5-8-2-4(1-7)3-9-5/h2-3H,1,7H2 |
Clé InChI |
GJWINBYOCVTRRW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)Br)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



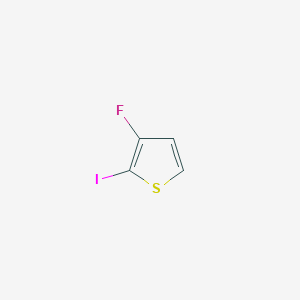
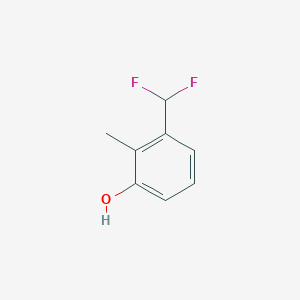


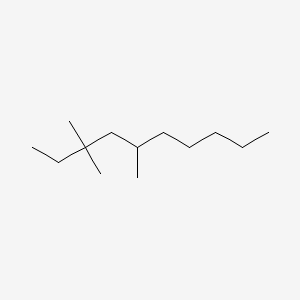

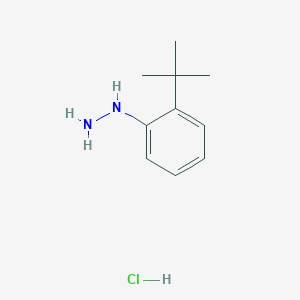
![Tert-butyl 2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12957072.png)
